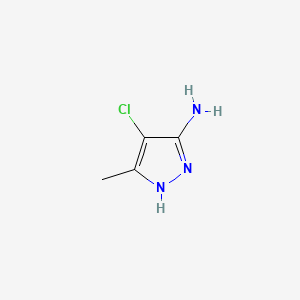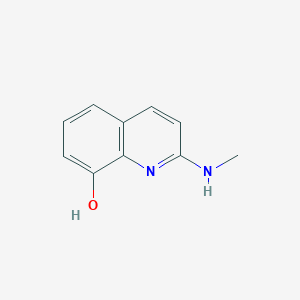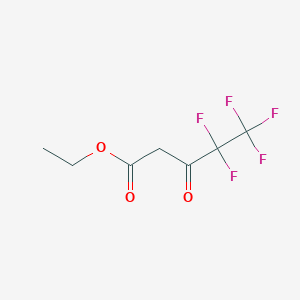
Ethyl pentafluoropropionylacetate
Übersicht
Beschreibung
Ethyl pentafluoropropionylacetate is a fluorinated ester with the molecular formula C7H7F5O3 . It is also known by other names such as Ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate and Pentanoic acid, 4,4,5,5,5-pentafluoro-3-oxo-, ethyl ester . The compound has a molecular weight of 234.12 g/mol .
Molecular Structure Analysis
The InChI string for Ethyl pentafluoropropionylacetate is InChI=1S/C7H7F5O3/c1-2-15-5(14)3-4(13)6(8,9)7(10,11)12/h2-3H2,1H3 . The Canonical SMILES string is CCOC(=O)CC(=O)C(C(F)(F)F)(F)F . These strings provide a textual representation of the molecule’s structure. Unfortunately, no 3D structure information was found in the search results.
Physical And Chemical Properties Analysis
Ethyl pentafluoropropionylacetate has a molecular weight of 234.12 g/mol . It has a computed XLogP3-AA value of 2.1, which is a measure of its lipophilicity . The compound has 0 hydrogen bond donors and 8 hydrogen bond acceptors . It has 5 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 234.03153489 g/mol . The compound appears as a colourless clear liquid .
Wissenschaftliche Forschungsanwendungen
Analytical Methodology in Forensic Science Ethyl pentafluoropropionylacetate has been used in forensic science, particularly in the analysis of hair samples for detecting substances like ethyl-glucuronide (EtG). It serves as an effective derivatizing agent, offering high recovery rates and stable derivatives, thereby aiding in the diagnosis of chronic alcohol consumption (Jurado et al., 2004).
Chemistry and Synthesis In the field of chemistry, ethyl pentafluoropropionylacetate plays a significant role. For instance, it has been used in the synthesis of pentafluoroethyl trifluoroacetate, a process involving the perfluorination of ethyl acetate (Arimura et al., 1993). Moreover, it has been utilized in the preparation of pentafluoroethyl copper, a valuable agent in pentafluoroethylation reactions in organic chemistry (Serizawa et al., 2014).
Environmental Science In environmental studies, compounds related to ethyl pentafluoropropionylacetate, such as perfluorochemicals (PFCs), are monitored due to their widespread occurrence and potential environmental impact. Research in this area includes the study of PFCs in urban watersheds and the characterization of their sources (Nguyen et al., 2011).
Pharmacological Research In the realm of pharmacology, related compounds such as ethyl acetate have been investigated for their potential in treating various health conditions. For example, ethyl acetate extract of Lagerstroemia speciosa leaves has been studied for its antidiabetic activity, with findings indicating its efficacy as an α-glucosidase inhibitor (Hou et al., 2009).
- 033/?utm_source=chatgpt).
Safety and Hazards
Ethyl pentafluoropropionylacetate is considered hazardous. It is a flammable liquid and vapour. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands and skin thoroughly after handling .
Wirkmechanismus
Target of Action
Ethyl pentafluoropropionylacetate is a fluorinated ester The primary targets of this compound are not explicitly mentioned in the available literature
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Ethyl pentafluoropropionylacetate, it is recommended to store in a well-ventilated place and keep the container tightly closed . It is also noted to be a flammable liquid and vapor, which may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F5O3/c1-2-15-5(14)3-4(13)6(8,9)7(10,11)12/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGSZQXKIYWSFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20880144 | |
| Record name | Ethyl pentafluoropropionyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20880144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
663-35-4 | |
| Record name | Ethyl pentafluoropropionyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20880144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4,4,5,5,5-Pentafluoro-3-oxovalerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

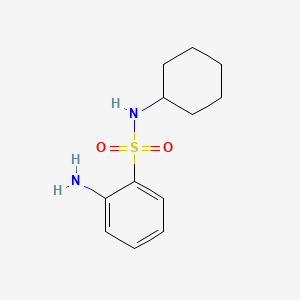

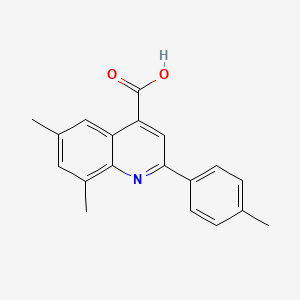

![L-Tryptophan, N-[(4-methylphenyl)sulfonyl]-](/img/structure/B1362809.png)

![(E)-4-[4-(4-methylpiperazin-1-yl)sulfonylanilino]-4-oxobut-2-enoic acid](/img/structure/B1362816.png)

![4,4'-[Methylenebis(4,1-phenyleneimino)]bis(4-oxobutanoic acid)](/img/structure/B1362826.png)
![2-[[4-[(4-methoxyphenyl)sulfamoyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B1362827.png)
![2-[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]ethanamine](/img/structure/B1362831.png)
